3-(4-Fluorophenyl)thiomorpholine
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Overview
Description
3-(4-Fluorophenyl)thiomorpholine is an organic compound with the molecular formula C10H12FNS. It is characterized by the presence of a thiomorpholine ring substituted with a 4-fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)thiomorpholine typically involves the reaction of 4-fluorobenzyl chloride with thiomorpholine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Fluorophenyl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Substitution: Formation of substituted fluorophenyl derivatives.
Reduction: Formation of thiol derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)thiomorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)thiomorpholine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The thiomorpholine ring can also participate in hydrogen bonding and other interactions that contribute to the compound’s activity .
Comparison with Similar Compounds
- 3-(4-Chlorophenyl)thiomorpholine
- 3-(4-Bromophenyl)thiomorpholine
- 3-(4-Methylphenyl)thiomorpholine
Comparison: 3-(4-Fluorophenyl)thiomorpholine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it distinct from its chloro, bromo, and methyl analogs .
Biological Activity
3-(4-Fluorophenyl)thiomorpholine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and anti-inflammatory applications. This article delves into its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
This compound features a thiomorpholine ring substituted with a para-fluorophenyl group. The presence of the fluorine atom enhances lipophilicity, which may influence its biological activity and reactivity. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery.
Synthesis Methods
The synthesis of this compound typically involves a two-step process starting from 4-fluoroacetophenone. The general synthetic route includes:
- Formation of Thiomorpholine : The initial step involves the reaction of 4-fluoroacetophenone with thiomorpholine under basic conditions.
- Purification : The product is purified through crystallization or chromatography.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Anti-inflammatory Activity : Studies have shown that this compound can act as an antagonist at tachykinin receptors, which are implicated in inflammatory processes .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. One notable analogue showed a GI50 of less than 0.1 μM against MCF-7 cells, indicating potent activity.
Table 1: Cytotoxicity Data of this compound Derivatives
Compound Name | Cell Line | GI50 (μM) |
---|---|---|
Analogue A | MCF-7 | <0.1 |
Analogue B | MDA-MB-231 | 45.8 |
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Cancer Research : A study focused on synthesizing pyrazole-1-carboxamide analogues derived from this compound found that one analogue exhibited significant cytotoxicity against breast cancer cell lines. This suggests that modifications to the thiomorpholine structure can lead to enhanced anticancer properties.
- Tyrosinase Inhibition : Another research effort explored the use of compounds incorporating the 4-fluorobenzyl moiety for inhibiting tyrosinase from Agaricus bisporus. Although not directly related to thiomorpholine, it underscores the importance of fluorinated phenyl groups in enhancing biological interactions .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-(4-Fluorophenyl)-1,3-thiazol-2-ylthiomorpholine | Contains a thiazole ring | Potentially different biological activities due to thiazole moiety |
N-(3-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine | Incorporates a quinoline structure | May exhibit different pharmacological profiles due to quinoline's properties |
Thiomorpholine derivatives | General class containing thiomorpholine ring | Varying substituents lead to diverse biological activities |
Properties
IUPAC Name |
3-(4-fluorophenyl)thiomorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNS/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMRAVXQTUEGJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397085 |
Source
|
Record name | 3-(4-fluorophenyl)thiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887344-28-7 |
Source
|
Record name | 3-(4-fluorophenyl)thiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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